Benzoic acid, 2-[(2-thienylmethylene)amino]-
Description
Benzoic acid, 2-[(2-thienylmethylene)amino]- (IUPAC name: 2-[(thiophen-2-ylmethylidene)amino]benzoic acid) is a Schiff base derivative featuring a thiophene ring conjugated to a benzoic acid backbone via a methyleneamino (-N=CH-) linkage.
Properties
CAS No. |
18210-06-5 |
|---|---|
Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
InChI Key |
SLCJMCQWOJDDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid derivatives with thienylmethyleneamine. One common method is the reaction of 2-aminobenzoic acid with 2-thienylmethyleneamine under acidic conditions, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of non-toxic solvents and minimizing waste, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-thienylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemical Synthesis
The synthesis of Benzoic acid, 2-[(2-thienylmethylene)amino]- typically involves the condensation of benzoic acid with thienylmethylene amines. The reaction can be catalyzed by various agents, leading to different yields and purities depending on the conditions employed. For instance, the use of specific solvents and temperatures can significantly influence the reaction pathway and the final product's characteristics.
Antimicrobial Properties
Benzoic acid derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to Benzoic acid, 2-[(2-thienylmethylene)amino]- exhibit significant antibacterial effects against a range of pathogens. For example, studies have demonstrated that certain derivatives show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications.
Antitumor Activity
Recent investigations into the antitumor properties of benzoic acid derivatives have revealed their potential as anticancer agents. In silico studies suggest that these compounds can interact with specific biological targets involved in cancer progression . For instance, some derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, making them candidates for further development in cancer therapy.
Applications in Material Science
Polymer Chemistry
Benzoic acid derivatives are utilized in polymer chemistry as additives to enhance the properties of plastics and resins. Their ability to act as plasticizers or stabilizers can improve mechanical strength and thermal stability in polymer formulations.
Electrochemical Applications
The electrochemical properties of benzoic acid derivatives have been explored for their potential use in sensors and energy storage devices. Compounds like Benzoic acid, 2-[(2-thienylmethylene)amino]- exhibit redox activity that can be harnessed in electrochemical applications .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, several benzoic acid derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain compounds exhibited strong activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics .
Case Study 2: Antitumor Mechanisms
Research conducted on the antitumor effects of thienylmethylene derivatives revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-thienylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, their substitution patterns, and physicochemical properties:
Key Observations:
Substitution Position : The ortho (2-) vs. para (4-) substitution on the benzoic acid significantly impacts solubility. The ortho isomer (target compound) may exhibit lower solubility in polar solvents due to steric hindrance from the carboxylic acid group .
Functional Groups: Thienyl vs. Bromine and Hydroxyl Substituents: The brominated analogue (CAS 57039-60-8) shows increased molecular weight (320.14 vs. 231.27) and lipophilicity, which may enhance membrane permeability in biological systems . Esterification: Ester derivatives (e.g., CAS 96999-04-1) exhibit higher lipophilicity but are prone to hydrolysis, limiting their stability in aqueous environments .
Physicochemical and Electronic Properties
- Solubility : The carboxylic acid group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to ester derivatives. However, ortho substitution reduces solubility relative to para isomers .
- Electronic Effects : The thienyl group’s electron-donating nature stabilizes the Schiff base linkage, whereas bromine (electron-withdrawing) in CAS 57039-60-8 may reduce electron density at the imine nitrogen, altering reactivity .
Biological Activity
Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities. Among these, Benzoic acid, 2-[(2-thienylmethylene)amino]- (often referred to as compound 1) has shown potential in various therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 233.27 g/mol
- CAS Number : Not available in the provided sources.
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid, including compound 1, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections. The study reported:
- Inhibition Rate : At a concentration of 3 mM, compound 1 showed a 67% inhibition of biofilm formation compared to control groups (p < 0.01) .
Antiproliferative Effects
The antiproliferative activity of benzoic acid derivatives has been evaluated against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells:
- Cell Lines Tested : Human gastric cancer cells (HepG2).
- IC Values: Compound 1 exhibited an IC value of approximately 50 μM , indicating moderate cytotoxicity .
Enzyme Inhibition
Compound 1 has been studied for its ability to modulate enzymatic activities related to protein degradation pathways:
- Proteasome Activity : It was found to enhance chymotrypsin-like enzymatic activity significantly, suggesting its role as a potential proteostasis modulator .
- Cathepsins Activation : The compound activates cathepsins B and L, which are crucial for protein turnover and cellular homeostasis .
Study on Quorum Sensing Inhibition
A recent investigation into the quorum sensing mechanisms of pathogenic bacteria revealed that benzoic acid derivatives can interfere with bacterial communication systems:
- Concentration Tested : Various concentrations were assessed, with a notable effect observed at 2 mM and 3 mM .
- Results : The most effective derivative was found to significantly reduce virulence factor expression in Pseudomonas aeruginosa .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC Value | Inhibition Rate | Notes |
|---|---|---|---|---|
| Compound 1 | Antimicrobial | N/A | 67% at 3 mM | Effective against Pseudomonas aeruginosa |
| Compound 1 | Antiproliferative | ~50 μM | N/A | Induces apoptosis in HepG2 cells |
| Compound 1 | Enzyme Activation | N/A | N/A | Enhances proteasome activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
